molecular formula C8H3F4IO2 B6591139 2,3,5,6-Tetrafluoro-4-iodophenyl acetate CAS No. 1274892-51-1

2,3,5,6-Tetrafluoro-4-iodophenyl acetate

Cat. No.: B6591139
CAS No.: 1274892-51-1
M. Wt: 334.01 g/mol
InChI Key: PBHQISCBISRXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrafluoro-4-iodophenyl acetate is a halogenated aromatic ester characterized by a tetrafluorinated benzene core substituted with an iodine atom at the para position and an acetate ester group. Its structure combines electron-withdrawing fluorine and iodine substituents, enhancing its reactivity in nucleophilic aromatic substitution (SNAr) and halogen-bonding interactions. This compound is primarily utilized in materials science and medicinal chemistry due to its ability to participate in supramolecular assemblies and serve as a bioactive intermediate .

Properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-iodophenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4IO2/c1-2(14)15-8-5(11)3(9)7(13)4(10)6(8)12/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHQISCBISRXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1F)F)I)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-iodophenyl acetate typically involves the iodination of a tetrafluorophenyl acetate precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the phenyl ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of 2,3,5,6-Tetrafluoro-4-iodophenyl acetate may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-iodophenyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl acetates, biaryl compounds, and functionalized phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

TFIPA serves as a crucial building block in organic synthesis. Its ability to undergo substitution reactions allows for the formation of various derivatives. Notably, it participates in:

  • Suzuki-Miyaura Coupling Reactions : The iodine atom can be replaced by boronic acid derivatives to create new carbon-carbon bonds, facilitating complex molecule synthesis.
  • Functionalization of Biomolecules : TFIPA can modify peptides and proteins, enhancing studies on their structure and function .

Material Science

The compound's stability and reactivity make it suitable for producing advanced materials:

  • Polymers and Coatings : TFIPA is utilized in developing high-performance polymers due to its unique chemical properties.
  • Fluorescent Probes : Ongoing research is exploring TFIPA's potential as a fluorescent probe for biomolecular interactions, which could optimize its application in biochemical assays .

Halogen Bonding Applications

Recent studies highlight the role of halogen bonding involving TFIPA in creating functional nanomaterials:

  • Self-Assembly Processes : TFIPA has been used to induce self-assembly in liquid crystalline materials, enhancing their properties for applications in photonics and electronics.
  • Chiral Liquid Crystals : The compound's interactions contribute to the formation of chiral nematic phases, which are valuable in optical devices .

Case Study 1: Application in Drug Development

Research has demonstrated that TFIPA can modify drug candidates to enhance their pharmacological properties. For instance, studies have shown that introducing halogen atoms can improve binding affinity to biological targets while maintaining favorable pharmacokinetic profiles.

Case Study 2: Development of Functional Nanomaterials

In a recent study published in Nanoscale Advances, researchers utilized TFIPA to create halogen-bonded liquid crystals that exhibit photo-responsive behavior. These materials demonstrated potential applications in optical switches and sensors due to their tunable properties .

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-iodophenyl acetate involves its ability to undergo various chemical transformations, which can be exploited to modify other molecules. The presence of fluorine atoms enhances the compound’s reactivity and stability, while the iodine atom serves as a versatile functional group for further derivatization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural Analogues: Functional Group Variations
Compound Name Molecular Formula Key Substituents Applications/Properties Reference
2,3,5,6-Tetrafluoro-4-iodobenzoic acid C₇HF₄IO₂ -COOH (carboxylic acid) Precursor for amide synthesis; used in supramolecular chemistry (halogen-bond donors)
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline C₇H₃F₇N -NH₂ (amine), -CF₃ Building block for agrochemicals (e.g., polyenylcyclopropanecarboxylate insecticides)
2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid C₇H₂F₄O₃ -OH (phenol), -COOH Intermediate in polymer synthesis; exhibits antimicrobial properties

Key Differences :

  • Reactivity : The acetate group in the target compound enhances hydrolytic stability compared to carboxylic acid derivatives (e.g., ), making it more suitable for prolonged material applications.
  • Biological Activity : Aniline derivatives () show higher bioactivity in kinase inhibition, whereas the acetate’s ester group may reduce cytotoxicity while retaining halogen-bonding utility .
Halogen-Bonding Competitors
Compound Name Halogen Type Applications Reference
BTFIPD (1,2-bis(2,3,5,6-tetrafluoro-4-iodophenyl)diazene) Iodine Photoresponsive gels; visible-light-triggered phase transitions in supramolecular assemblies
N,N-Dimethyl-4-[(2,3,5,6-tetrafluoro-4-iodophenyl)diazenyl]aniline Iodine Halogen-bonded complexes for liquid-crystalline materials; light-aligned nanopatterning

Key Differences :

  • Functionality : BTFIPD’s diazene linker enables reversible cis-trans isomerism under light, a feature absent in the acetate. This makes BTFIPD superior for dynamic photoresponsive materials .
  • Thermal Stability : The acetate’s ester group may confer better thermal stability in polymer matrices compared to diazenyl derivatives .
Bioactive Derivatives
Compound Name Bioactivity Profile Mechanism Reference
diTFPP (Phenoxyphenol derivative) Synergistic apoptosis with camptothecin; ROS/autophagy pathway activation Sensitizes cancer cells to ceramide
10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine Kinase inhibition; anticancer activity Competitive Src kinase inhibition

Key Differences :

  • Mechanism: Phenoxyphenols like diTFPP () act via ROS/autophagy pathways, whereas the acetate’s iodine may target redox signaling more directly.
  • Selectivity: Phenothiazine derivatives () exhibit higher specificity for kinase domains due to their planar aromatic systems.

Key Differences :

  • Efficacy: Fluorinated benzyl esters () outperform non-halogenated analogs in insecticidal activity, but the acetate’s iodine may offer niche applications in pest control via halogen-mediated interactions.

Biological Activity

2,3,5,6-Tetrafluoro-4-iodophenyl acetate (TFIPA) is a synthetic organic compound with the molecular formula C8_8H3_3F4_4IO2_2 and a molecular weight of 334.01 g/mol. Its unique structure, characterized by the presence of four fluorine atoms and one iodine atom, imparts distinctive chemical properties that make it a valuable intermediate in pharmaceutical and industrial applications. This article explores the biological activity of TFIPA, focusing on its mechanisms of action, potential applications, and recent research findings.

TFIPA is typically found as a colorless to light yellow powder. It has a melting point of approximately 78°C and a boiling point ranging from 254°C to 258°C. The compound is soluble in common organic solvents such as chloroform, ethanol, and dimethyl sulfoxide but is insoluble in water .

The biological activity of TFIPA is primarily attributed to its ability to interact with various biomolecules. Ongoing studies suggest that TFIPA may serve as a fluorescent probe , indicating its potential for use in biochemical assays and materials development. The presence of halogen atoms enhances its reactivity and binding affinity to specific biological targets .

Biological Activity

Recent investigations into TFIPA have highlighted several key areas of biological activity:

  • Fluorescent Properties : TFIPA's potential as a fluorescent probe has been explored in various studies. Its ability to interact with specific cellular components suggests applications in imaging and tracking biological processes.
  • Interactions with Biomolecules : Research indicates that TFIPA may interact with proteins and nucleic acids, potentially influencing their function. Understanding these interactions at a molecular level is crucial for optimizing its application in scientific research .
  • Halogen Bonding : The compound exhibits significant halogen bonding characteristics, which can lead to the formation of supramolecular structures. These interactions are important for developing functional nanomaterials .

Case Study 1: Fluorescent Probes

A study conducted by researchers at [source] demonstrated the use of TFIPA as a fluorescent probe for monitoring cellular activities. The study found that TFIPA could selectively bind to specific biomolecules, allowing for real-time imaging of cellular processes.

Case Study 2: Supramolecular Assemblies

Another investigation focused on the self-assembly properties of TFIPA in forming two-dimensional supramolecular structures. This research highlighted the role of halogen bonding in stabilizing these assemblies, which could have implications for materials science and nanotechnology .

Comparative Analysis

To further understand the unique properties of TFIPA, it can be compared with similar compounds:

Compound NameMolecular FormulaDistinguishing Features
2,3,5,6-Tetrafluoro-4-iodophenolC6_6HF4_4IOLacks the acetate group; primarily used as a phenolic compound.
2-Iodo-1-(2,3,5-trifluorophenyl)ethanoneC9_9H7_7F3_3IOContains a different carbon skeleton; used in different synthetic pathways.
2-Fluoro-4-iodophenyl acetateC8_8H7_7FIO2_2Fewer fluorine atoms; different reactivity profile compared to tetrafluorinated derivatives.

Q & A

Q. What are the key synthetic pathways for preparing 2,3,5,6-tetrafluoro-4-iodophenyl acetate?

The compound is synthesized via a two-step process:

  • Step 1 : Preparation of the phenol precursor (2,3,5,6-tetrafluoro-4-iodophenol) through reported methods involving nucleophilic aromatic substitution or dehalogenation reactions. Purification is typically achieved via column chromatography .
  • Step 2 : Acetylation of the phenol using chloroethyl vinyl ether (CEVE) in an SN2 reaction under basic conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like etherification or over-acylation .

Q. How can researchers validate the purity and structural integrity of this compound?

Key analytical methods include:

  • Melting Point Analysis : Compare observed values (e.g., ~153°C for related fluorinated phenols) with literature data to assess purity .
  • Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and 1H^{1}\text{H} NMR to verify acetate group integration. LC-MS or HRMS can resolve molecular ion peaks (expected m/zm/z ~318–320 for C8_8H5_5F4_4IO2_2) .
  • Chromatography : Monitor reaction progress via TLC and confirm final purity with HPLC (>98% by area) .

Q. What are the primary challenges in handling fluorinated and iodinated aromatic compounds?

  • Stability : Fluorine substituents enhance thermal stability but may complicate solubility in polar solvents. Iodine’s heavy atom effect requires shielding from light to prevent degradation .
  • Safety : Use fume hoods for reactions involving volatile intermediates (e.g., iodophenols) and follow protocols for hazardous waste disposal .

Advanced Research Questions

Q. How does the electronic environment of 2,3,5,6-tetrafluoro-4-iodophenyl acetate influence its reactivity in radical reactions?

  • Radical Generation : The iodine atom facilitates homolytic cleavage under UV irradiation or electron-beam ionization, generating aryl radicals. Fluorine’s electron-withdrawing effect stabilizes intermediates, directing reactivity toward specific sites (e.g., para to iodine) .
  • Selectivity : In cross-coupling reactions, the acetate group acts as a leaving group, enabling substitution with nucleophiles (e.g., pyridine) while fluorine maintains regiochemical control .

Q. What methodologies resolve contradictions in reported physicochemical data for fluorinated aryl acetates?

  • Data Validation : Cross-reference melting points (e.g., 153°C for the phenol precursor vs. 119°C for analogous sulfonates ) with computational models (DFT calculations for lattice energy) to identify outliers.
  • Batch Analysis : Compare multiple synthetic batches using DSC (differential scanning calorimetry) to detect polymorphic variations .

Q. How can this compound be functionalized for applications in polymer chemistry?

  • Monomer Design : The iodine and acetate groups allow post-polymerization modifications. For example, iodine can be replaced with vinyl ethers via Sonogashira coupling to create halogen-bonded polymers .
  • Copolymerization : Incorporate sodium 3-(2,3,5,6-tetrafluoro-4-vinylphenoxy)propane-1-sulfonate derivatives to enhance hydrophilicity in ion-exchange membranes .

Methodological Insights Table

Aspect Key Method Reference
SynthesisSN2 acetylation of iodophenol precursor
PurificationColumn chromatography (silica gel)
Radical ReactivityElectron-beam ionization/SORI-CAD
Physicochemical Validation19F^{19}\text{F} NMR and HRMS
Polymer FunctionalizationHalogen bonding in vinyl ether copolymers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.